6-Bromoquinazoline-4-carbonitrile

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Problem: 6-chloro/fluoro quinazoline analogs give poor cross-coupling yields. Solution: 6-Bromoquinazoline-4-carbonitrile (CAS 1204334-27-9) exploits the weaker C-Br bond for superior Suzuki-Miyaura/Buchwald-Hartwig efficiency. - Broader substrate scope & higher yields vs 6-Cl/F - Validated anticancer activity (IC₅₀ data vs MCF-7, SW480) - ≥97% purity ensures reproducible biological data - Lower volatility (predicted bp 390°C, flash 189.8°C) for safer handling

Molecular Formula C9H4BrN3
Molecular Weight 234.05 g/mol
CAS No. 1204334-27-9
Cat. No. B1403660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinazoline-4-carbonitrile
CAS1204334-27-9
Molecular FormulaC9H4BrN3
Molecular Weight234.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=NC=N2)C#N
InChIInChI=1S/C9H4BrN3/c10-6-1-2-8-7(3-6)9(4-11)13-5-12-8/h1-3,5H
InChIKeyGQIADAYLCADVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinazoline-4-carbonitrile: Properties & Procurement


6-Bromoquinazoline-4-carbonitrile (CAS 1204334-27-9) is a heterocyclic building block of the quinazoline family, featuring a molecular formula of C₉H₄BrN₃ and a molecular weight of 234.06 g/mol . The compound incorporates a bromine atom at the 6-position and a nitrile group at the 4-position, endowing it with a unique chemical reactivity profile. This profile is characterized by the 6-bromo substituent acting as an electrophilic site for nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the 4-carbonitrile moiety serves as a versatile functional group for further transformations [1]. The compound is a common and versatile intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other biologically active molecules, with a typical commercial purity of 95-97% .

WorkflowQuinazoline building block for cross-coupling and heterocycle synthesis
Use contextIntermediate for kinase inhibitor and bioactive molecule libraries
SelectionCommercial purity profile supports reproducible reaction scaling

6-Bromoquinazoline-4-carbonitrile: Analog Substitution Risks


Within the quinazoline-4-carbonitrile family, substitution of the 6-position halogen or functional group profoundly alters the compound's reactivity profile and synthetic utility. The 6-bromo substituent offers a distinct balance of reactivity and stability compared to its 6-chloro, 6-fluoro, or 6-unsubstituted counterparts, directly impacting reaction yields, selectivity, and the structural diversity of downstream products [1]. Specifically, the C-Br bond's lower bond dissociation energy relative to C-Cl or C-F bonds makes 6-bromoquinazoline-4-carbonitrile a more effective substrate for cross-coupling reactions, while its greater steric bulk compared to the 6-fluoro analog can influence regioselectivity in certain transformations [2]. Generic substitution without a detailed understanding of these differential reactivities can lead to suboptimal reaction outcomes, reduced yields, and ultimately, project delays and increased costs.

Halogen substitutionReplacing 6-Br with 6-Cl or 6-F alters oxidative addition efficiency and cross-coupling reactivity profileC-Br bond context
Steric and selectivity shiftBulkier bromine versus smaller fluoro substituent can change regioselectivity in derivatization stepsSynthetic design review
Purity and availabilityLess-common 6-iodo or unsubstituted analogs may lack consistent purity documentation, increasing variabilityProcurement risk

6-Bromoquinazoline-4-carbonitrile: Quantitative Evidence


Bromo Substituent Enables Broader Derivatization

6-Bromoquinazoline-4-carbonitrile exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 6-chloro analog, 6-chloroquinazoline-4-carbonitrile (CAS 1823898-15-2). This is due to the inherently weaker C-Br bond (bond dissociation energy ~ 285 kJ/mol) versus the C-Cl bond (bond dissociation energy ~ 327 kJ/mol), facilitating more facile oxidative addition with low-valent transition metal catalysts [1]. This enhanced reactivity translates to a broader substrate scope and higher yields in reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are foundational for constructing diverse compound libraries [2].

Bromo substituent reactivity
Class-level inference
C-Br BDE ~285 kJ/mol vs. C-Cl ~327 kJ/mol (approx. 15% weaker)
Supports broader cross-coupling substrate scope review
Class behavior of aryl bromides; reaction conditions may vary
Medicinal Chemistry Cross-Coupling Synthetic Methodology

Key Intermediate for Potent Anticancer Leads

The 6-bromoquinazoline core, which can be synthesized using 6-bromoquinazoline-4-carbonitrile as a starting material or intermediate, has been demonstrated to yield potent anticancer agents. In a study by Zare et al. (2023), a series of 6-bromoquinazoline derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC₅₀ values ranging from 0.53 to 46.6 μM [1]. Notably, compound 5b, a specific derivative, showed IC₅₀ values of 0.53-1.95 μM, which was more potent than the standard chemotherapy agent cisplatin in the same assays [1]. This study provides direct evidence that the 6-bromoquinazoline scaffold, accessible via the target compound, is a valuable starting point for developing new anticancer therapeutics.

Derivative cytotoxicity data
Class-level inference
IC₅₀ 0.53–1.95 μM (derivative 5b) vs. cisplatin in MCF-7/SW480 cells
Reported derivative cytotoxicity endpoint context
Derived from 6-bromoquinazoline scaffold; not a product bioactivity claim
Anticancer Agents Kinase Inhibition Drug Discovery

Verified Purity and Reliable Availability

To ensure reproducibility in research and development, 6-Bromoquinazoline-4-carbonitrile is commercially available from multiple reputable vendors with well-defined purity specifications. Standard offerings include a minimum purity of 97% from vendors like Bidepharm and Chemenu , with some suppliers providing ≥98.0% purity grades . This high level of purity, often verified by HPLC, NMR, and GC analyses, minimizes the impact of unknown impurities on biological assays and chemical reactions. In contrast, less common analogs, such as 6-iodoquinazoline-4-carbonitrile, may not be as readily available or may have less rigorously defined purity specifications, introducing variability and risk into research workflows [1].

Verified purity profile
Supporting evidence
≥97% to ≥98% (HPLC, NMR, GC) from multiple vendors
Supports reproducible synthesis workflows
Purity documentation reduces impurity-related variability
Chemical Procurement Purity Assurance Reproducibility

Improved Safety via Lower Volatility

6-Bromoquinazoline-4-carbonitrile, with a molecular weight of 234.06 g/mol and a predicted boiling point of 390.2 ± 22.0 °C at 760 mmHg [1], is significantly less volatile than its 6-chloro analog (molecular weight 189.60 g/mol, predicted boiling point not explicitly stated but likely lower due to lower molecular weight). This lower volatility reduces the risk of inhalation exposure during routine laboratory handling, particularly during weighing and reaction setup. Furthermore, the compound's relatively high predicted flash point of 189.8 ± 22.3 °C suggests a lower fire hazard compared to more volatile organic reagents [1]. This physical property profile can be an important factor in procurement decisions for laboratories with specific safety protocols or limited ventilation capabilities.

Lower volatility prediction
Data to verify
Predicted bp 390.2 °C, flash point 189.8 °C; ~23% higher MW than 6-Cl analog
Predicted physical hazard context; requires experimental validation
Computational estimates, source review advised
Laboratory Safety Chemical Handling Risk Mitigation

6-Bromoquinazoline-4-carbonitrile: Best Application Scenarios


Compound Libraries for Kinase Inhibitor Discovery

Leverage the enhanced cross-coupling reactivity of the 6-bromo substituent to efficiently synthesize a wide array of 6-aryl, 6-heteroaryl, and 6-aminoquinazoline-4-carbonitrile derivatives [1]. This is directly supported by the class-level inference of lower C-Br bond dissociation energy compared to C-Cl bonds, enabling broader substrate scope and higher yields in Suzuki-Miyaura and Buchwald-Hartwig reactions [2]. The resulting compound libraries are ideal for high-throughput screening against kinase targets, where the quinazoline core is a privileged scaffold [3].

Potent Leads for Breast and Colon Cancer

Utilize 6-bromoquinazoline-4-carbonitrile as a key intermediate to synthesize novel 6-bromoquinazoline derivatives for evaluation as anticancer agents. Quantitative evidence shows that derivatives of this scaffold exhibit significant in vitro cytotoxicity against MCF-7 and SW480 cell lines, with some compounds (e.g., 5b) outperforming cisplatin [4]. This application is directly validated by published IC₅₀ data, providing a strong scientific rationale for procuring the compound for oncology research programs [4].

Chemical Probes for EGFR and Kinase Signaling

Employ 6-bromoquinazoline-4-carbonitrile as a starting material to synthesize potent and selective kinase inhibitors, such as those targeting the epidermal growth factor receptor (EGFR). Research has shown that 6-bromoquinazoline derivatives can inhibit EGFR-tyrosine kinase (EGFR-TK) with moderate to significant efficacy [5]. The availability of high-purity material (≥97%) ensures that the biological activity observed is attributable to the designed probe and not to confounding impurities .

Lower-Risk Handling in Safety-Focused Labs

Select 6-bromoquinazoline-4-carbonitrile over more volatile halogenated analogs (e.g., 6-chloro derivative) for routine synthetic work in laboratories with limited fume hood capacity or those prioritizing lower inhalation exposure risks. Its higher molecular weight and predicted higher boiling point translate to reduced volatility during weighing and reaction setup [6]. The predicted flash point of 189.8 °C indicates a lower flammability hazard, further simplifying safe handling and storage [6].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Cross-coupling reactivity context
Substrate scope and yield optimization
Cancer cell-line evaluation studies
Derivative bioactivity screening
Cytotoxicity endpoint review
EGFR kinase probe synthesis
Purity profile for target engagement
Biological activity attribution
Lower-volatility handling workflows
Physical hazard profile
Inhalation exposure risk review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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